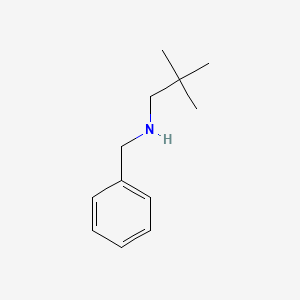

Benzyl(2,2-dimethylpropyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl(2,2-dimethylpropyl)amine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with 2,2-dimethylpropyl halides under basic conditions. The reaction typically proceeds as follows:

Alkylation Reaction: Benzylamine is reacted with 2,2-dimethylpropyl chloride or bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl(2,2-dimethylpropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzyl(2,2-dimethylpropyl)amine is primarily utilized as a building block in organic synthesis. Its amine functionality allows for various reactions, including:

- Alkylation Reactions : It can be used to synthesize more complex amines through alkylation with various halides.

- Imines Formation : The compound can react with carbonyl compounds to form imines, which are important intermediates in organic synthesis.

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Serves as a precursor for synthesizing complex molecules. |

| Imines Synthesis | Reacts with carbonyls to produce imines, useful in further transformations. |

| Alkylation | Can undergo alkylation to form secondary and tertiary amines. |

Biological Research

The compound's amine group makes it relevant in biological studies, particularly in enzyme inhibition and receptor binding assays. This compound can be investigated for its interactions with various biological targets, similar to its analog benzylamine.

- Enzyme Inhibition Studies : Research indicates that related compounds can inhibit enzymes such as trypsin, which could be explored further with this compound.

Industrial Applications

In the industrial sector, this compound finds applications in the production of specialty chemicals and intermediates. Some notable uses include:

- Curing Agents : It is employed as a curing agent for epoxy resins and other polymer formulations.

- Catalysts : The compound may act as a catalyst in various organic reactions due to its basicity and ability to form stable intermediates .

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Curing Agent | Used in the formulation of epoxy resins and adhesives. |

| Catalyst | Acts as a catalyst in organic synthesis processes. |

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated its role in synthesizing N-benzylidenebenzylamine using gold nanoparticles as catalysts, achieving high yields under optimized conditions.

- Another research project explored the compound's potential in enzyme inhibition assays, indicating its ability to interact with specific enzymes effectively .

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzylamine | Primary amine | Simple structure; widely studied for biological activity |

| N,N-Dimethylbenzylamine | Tertiary amine | Used as a catalyst in polymer production |

| Benzhydrylamine | Secondary amine | Exhibits different reactivity patterns |

| Diphenylmethylamine | Tertiary amine | Known for stability and unique catalytic properties |

Mecanismo De Acción

The mechanism of action of benzyl(2,2-dimethylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparación Con Compuestos Similares

Similar Compounds

Benzylamine: A primary amine with a benzyl group.

2,2-Dimethylpropylamine: A primary amine with a 2,2-dimethylpropyl group.

N-Benzylmethylamine: A secondary amine with a benzyl and a methyl group.

Uniqueness

Benzyl(2,2-dimethylpropyl)amine is unique due to the presence of both a bulky 2,2-dimethylpropyl group and a benzyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for specific synthetic and research applications.

Actividad Biológica

Benzyl(2,2-dimethylpropyl)amine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine functional group attached to a benzyl moiety and a branched alkyl chain. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, which include neuroprotection, antitumor effects, and antimicrobial properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic reactions such as alkylation of benzylamine with 2,2-dimethylpropyl halides. The structure-activity relationship studies indicate that modifications to the amine or benzene ring can significantly influence biological activity.

Key Findings from SAR Studies

- Substituent Effects : Different substituents on the benzene ring affect the compound's potency against various biological targets. For instance, halogenated derivatives often exhibit enhanced activity due to increased lipophilicity and electron-withdrawing effects.

- Chain Length Variations : Alterations in the length of the alkyl chain also impact biological efficacy. Shorter or longer chains may lead to decreased binding affinity to target proteins.

1. Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective properties. In vitro studies have shown its ability to enhance neuronal survival under oxidative stress conditions.

- Mechanism of Action : The compound appears to modulate pathways involved in oxidative stress response, potentially through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Comparative Efficacy : In comparative studies, this compound demonstrated superior neuroprotective effects compared to established neuroprotective agents like edaravone .

2. Antitumor Activity

This compound has shown promise in inhibiting tumor cell proliferation across various cancer cell lines.

- Cell Lines Tested : Significant antiproliferative effects were observed in human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Mechanism : The antimicrobial action is believed to be due to disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Neuroprotection in Ischemic Models

A study investigated the efficacy of this compound in an oxygen-glucose deprivation (OGD) model simulating ischemic conditions. Results indicated a significant increase in neuronal survival rates compared to control groups. The compound's neuroprotective effect was attributed to its ability to mitigate oxidative stress and promote cell survival pathways .

Case Study 2: Antitumor Efficacy in Preclinical Trials

In preclinical trials involving A549 and HeLa cells, this compound was administered at varying concentrations. The results showed dose-dependent inhibition of cell growth, with effective concentrations correlating with increased apoptosis markers such as caspase activation .

Propiedades

IUPAC Name |

N-benzyl-2,2-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEAQWSEERPMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.